molecular formula C19H17N3O3 B12186138 N-(3-acetylphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide

N-(3-acetylphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide

Cat. No.: B12186138
M. Wt: 335.4 g/mol
InChI Key: GRJSOLNTJIXWGC-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is a complex organic compound that belongs to the class of oxazolo[4,5-e]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes an oxazole ring fused to a pyridine ring, makes it a subject of interest for researchers in various fields.

Preparation Methods

The synthesis of N-(3-acetylphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide typically involves multiple steps. One common method includes the cyclization of pyridine derivatives to form the fused oxazole ring. This can be achieved through dehydrative cyclization using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives with appropriate precursors . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

N-(3-acetylphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

    Cyclization: Further cyclization reactions can be performed to create more complex fused ring systems.

Scientific Research Applications

N-(3-acetylphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, leading to changes in cellular processes. For example, it may inhibit kinase activity, which is crucial for cell signaling pathways . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-(3-acetylphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide can be compared with other oxazolo[4,5-e]pyridine derivatives and similar heterocyclic compounds:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-6-methyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide

InChI

InChI=1S/C19H17N3O3/c1-10-16-17(14-7-4-8-15(14)21-19(16)25-22-10)18(24)20-13-6-3-5-12(9-13)11(2)23/h3,5-6,9H,4,7-8H2,1-2H3,(H,20,24)

InChI Key

GRJSOLNTJIXWGC-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)NC4=CC=CC(=C4)C(=O)C

Origin of Product

United States

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